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Abstract

ELABELA (ELA), also known as Apela or Toddler, is a peptide hormone that serves as the
second endogenous ligand for the G-protein-coupled Apelin Receptor (APJ). Since its
discovery, ELA has been identified as a critical regulator in numerous physiological processes,
including embryonic development, cardiovascular function, and fluid homeostasis. The APELA
gene encodes a precursor protein that is proteolytically processed into several active isoforms,
most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit distinct biochemical
properties and potentially biased signaling, making them subjects of intense research for
therapeutic applications. This guide provides a comprehensive technical overview of the
biosynthesis, structure, receptor binding, signaling pathways, and experimental
characterization of the principal ELABELA isoforms.

Biosynthesis and Generation of ELABELA Isoforms

ELABELA is encoded by the APELA gene, which in humans is located on chromosome 4.[1][2]
The gene product is a 54-amino acid preproprotein.[1][3] This precursor undergoes a series of
post-translational modifications to generate the mature, active peptides.

The biosynthetic pathway is as follows:
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» Preproprotein Synthesis: The APELA gene is transcribed and translated into a 54-amino acid

preproprotein.[3][4]

» Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, a 22-amino

acid N-terminal signal peptide is cleaved, yielding the 32-amino acid proprotein, ELA-32.[1]

[4] This is considered the mature, full-length form of the hormone.

 |soform Generation: ELA-32 can be further processed by proteases, such as furin, at dibasic

cleavage sites to produce shorter, C-terminally identical isoforms.[3] The primary shorter

isoforms are ELA-21 and ELA-11.[1][3] While these are the most commonly studied

isoforms, metabolic studies have identified other fragments in plasma and tissue
homogenates, including ELA-22, ELA-20, ELA-19, and ELA-16.[5][6][7]
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Fig. 1: Biosynthesis and processing of ELABELA isoforms.

Structure and Physicochemical Properties

The biological activity of ELABELA isoforms is intrinsically linked to their structure. The C-
terminal region is highly conserved across species and is essential for binding to the APJ
receptor.[1][8]

o ELA-32: The full-length mature peptide. It contains a disulfide bridge that is also present in
ELA-21.[9][10]

o ELA-21: A shorter isoform derived from the C-terminal portion of ELA-32.

o ELA-11: The shortest of the major isoforms, corresponding to the C-terminal 11 amino acids
of ELA-32.

Table 1: Physicochemical Properties of Human ELABELA Isoforms

Amino Acid Key Structural
Isoform Length (aa)
Sequence Features
N-terminal
QRPVNLTMRRKLR L.
pyroglutamination
ELA-32 KHNCLQRRCMPLH 32 . . .
possible; Disulfide
SRVPFP .
bridge.[9][10]
C-terminal fragment of
KLRKHNCLQRRCMP ]
ELA-21 21 ELA-32; Contains
LHSRVPFP

disulfide bridge.[9][10]

| ELA-11 | C MPLHSRVPFP | 11 | C-terminal fragment of ELA-32. |

Receptor Binding and Signal Transduction

All ELABELA isoforms exert their effects by binding to the Apelin Receptor (APJ), a class A
GPCR. Despite sharing a receptor with the peptide Apelin, there is minimal sequence

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15569520?utm_src=pdf-body-img
https://www.mdpi.com/2073-4409/12/1/150
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://www.researchgate.net/figure/Amino-acid-sequences-of-ELA-32-ELA-21-and-ELA-11-isoforms-The-signal-sequence-of-ELA_fig1_375153778
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://www.researchgate.net/figure/Amino-acid-sequences-of-ELA-32-ELA-21-and-ELA-11-isoforms-The-signal-sequence-of-ELA_fig1_375153778
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://www.researchgate.net/figure/Amino-acid-sequences-of-ELA-32-ELA-21-and-ELA-11-isoforms-The-signal-sequence-of-ELA_fig1_375153778
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

homology between the two ligand families.[10] The binding of ELA isoforms to APJ initiates
complex downstream signaling cascades that are crucial for their physiological effects.

Receptor Binding Affinity

Competition binding assays demonstrate that ELA isoforms bind directly to the APJ receptor
with high affinity. ELA-32 and ELA-21 typically exhibit subnanomolar to low nanomolar
affinities, while the shorter ELA-11 fragment often shows a reduced, though still potent, binding
affinity.[11]

Table 2: Comparative Binding Affinities (Ki) of ELABELA Isoforms for the Human APJ Receptor

Isoform Reported Ki / pKi CelllTissue System Reference

CHO cells
ELA-32 1.343 nM . [12]
expressing APJ

CHO cells expressing

ELA-21 4.364 nM [12]
APJ
ELA-21 pKi = 8.98 Human Right Ventricle  [11]
>100 nM (100-fold CHO cells expressing
ELA-11 [11]
lower than ELA-32) APJ

Note: Binding affinities can vary based on the experimental system, radioligand used, and
assay conditions.

Downstream Signaling Pathways

Upon activation by ELA, the APJ receptor signals through two principal pathways: G-protein-
dependent and (-arrestin-dependent cascades. There is emerging evidence for biased
agonism, where different isoforms may preferentially activate one pathway, leading to distinct
functional outcomes.[10]

G-Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein,
Gai.[11]
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e CAMP Inhibition: Activation of Gai inhibits adenylyl cyclase, leading to a rapid decrease in

intracellular cyclic AMP (CAMP) levels.[11][12][13] All three major isoforms are full agonists

for cAMP inhibition.[11]

* PI3SK/AKT Pathway: ELA signaling activates the Phosphoinositide 3-kinase (PI3K)/AKT
pathway, which is critical for cell survival, proliferation, and anti-apoptotic effects.[1][2]

« MAPK/ERK Pathway: The cascade also stimulates the Mitogen-Activated Protein Kinase

(MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase
(ERK1/2), which is involved in cell growth and differentiation.[8][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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